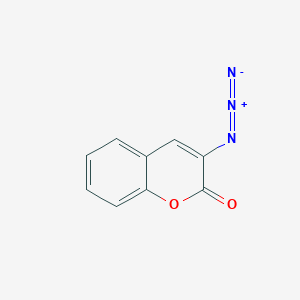

3-Azidocoumarin

説明

Structure

3D Structure

特性

CAS番号 |

152711-55-2 |

|---|---|

分子式 |

C9H5N3O2 |

分子量 |

187.15 g/mol |

IUPAC名 |

3-azidochromen-2-one |

InChI |

InChI=1S/C9H5N3O2/c10-12-11-7-5-6-3-1-2-4-8(6)14-9(7)13/h1-5H |

InChIキー |

CYWSDGUZWKUALI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=[N+]=[N-] |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Azidocoumarin

Established Reaction Pathways for 3-Azidocoumarin Synthesis

The preparation of this compound is typically achieved through synthetic routes that first construct the coumarin (B35378) core and subsequently introduce the azide (B81097) functionality. The most common precursor for this transformation is 3-aminocoumarin (B156225).

A prevalent method for synthesizing the this compound scaffold begins with the condensation of a salicylaldehyde (B1680747) derivative with an N-protected glycine, such as N-acetylglycine. wikipedia.orgmdpi.comresearchgate.net This process, a variation of the Perkin reaction, forms a 3-acetamidocoumarin (B125707) intermediate. mdpi.commdpi.com

The general pathway involves the following steps:

Condensation: A substituted salicylaldehyde reacts with N-acetylglycine in the presence of a base like sodium acetate (B1210297) and a dehydrating agent like acetic anhydride, typically under reflux conditions. mdpi.comrsc.org This forms the corresponding 3-acetamidocoumarin derivative.

Hydrolysis/Deprotection: The resulting 3-acetamidocoumarin is then hydrolyzed, usually in an acidic medium (e.g., ethanol (B145695) and concentrated hydrochloric acid), to remove the acetyl group and yield the free 3-aminocoumarin. mdpi.commdpi.comrsc.org

Azide Introduction: The 3-aminocoumarin is converted to this compound. This is commonly achieved via a diazotization reaction followed by substitution with an azide source, as detailed in the next section. rsc.org

An alternative to starting with N-acetylglycine is the condensation of salicylaldehyde with ethyl nitroacetate, catalyzed by L-proline, to produce 3-nitrocoumarin. doi.org The nitro group is then reduced to an amino group using reagents like tin(II) chloride (SnCl₂), yielding 3-aminocoumarin, which can be further converted to the target azide. doi.org

Table 1: Multi-Step Synthesis Pathway to 3-Aminocoumarin

| Step | Starting Materials | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Salicylaldehyde, N-acetylglycine | Sodium acetate, Acetic anhydride, Reflux | 3-Acetamidocoumarin | rsc.org, mdpi.com |

The most direct and widely used method to convert 3-aminocoumarin into this compound is through a diazotization-azidation sequence. rsc.orgresearchgate.net This two-step, one-pot procedure is efficient and provides the desired product in good yields.

The process is as follows:

Diazotization: 3-aminocoumarin is dissolved in an acidic solution (e.g., hydrochloric acid in ethanol/water) and cooled in an ice bath. rsc.org An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled mixture. This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). rsc.orgresearchgate.net

Azidation: Following the formation of the diazonium salt, an azide source, typically sodium azide (NaN₃), is added to the reaction mixture. rsc.orgresearchgate.net The azide anion displaces the dinitrogen molecule, resulting in the formation of this compound, which often precipitates from the solution and can be collected by filtration. rsc.org

Multi-Step Condensation and Azide Introduction Protocols

Synthesis and Structural Diversification of this compound Derivatives

The versatility of the coumarin scaffold allows for extensive structural modifications. These modifications are crucial for tuning the compound's physical and chemical properties, such as fluorescence and reactivity, for specific applications.

The generation of this compound analogs is most effectively achieved by using appropriately substituted starting materials. The choice of the initial salicylaldehyde derivative directly determines the substitution pattern on the benzene (B151609) ring of the coumarin core. mdpi.comrsc.org

For instance, the synthesis of 3-azido-7-hydroxycoumarin (B34554), a highly valuable fluorogenic probe, starts with 2,4-dihydroxy benzaldehyde (B42025) instead of the unsubstituted salicylaldehyde. rsc.orgub.edu The additional hydroxyl group at the 7-position significantly influences the photophysical properties of the resulting coumarin and its triazole-conjugated products. core.ac.uk Similarly, other substituted salicylaldehydes can be employed to introduce a wide array of functional groups (e.g., alkyl, alkoxy, halo) onto the coumarin backbone, thereby creating a library of diverse this compound analogs. ut.ac.irresearchgate.net

The primary chemical application of this compound is its participation in the Huisgen 1,3-dipolar cycloaddition, often referred to as a "click" reaction, with terminal alkynes. wikipedia.orgworktribe.com This reaction, typically catalyzed by copper(I) species, is highly efficient and regiospecific, exclusively forming the 1,4-disubstituted 1,2,3-triazole linkage. nih.govnih.gov

This synthetic strategy is powerful for creating hybrid molecules that combine the coumarin scaffold with other chemical entities, such as carbohydrates, aryl groups, or other heterocyclic systems. nih.govbohrium.commdpi.com The reaction is notable because the starting this compound is often non-fluorescent or weakly fluorescent, while the resulting triazole product is highly fluorescent. wikipedia.orgbiosynth.com This "turn-on" fluorescence mechanism is the basis for its use as a fluorogenic probe. core.ac.uk

The general procedure involves reacting this compound (or a derivative) with a terminal alkyne in a suitable solvent system, often including t-BuOH and water. nih.gov A copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is used to facilitate the cycloaddition. nih.govnih.gov

Table 2: Examples of 3-(Triazolyl)coumarin Hybrid Synthesis via Click Chemistry

| Coumarin Precursor | Alkyne Partner | Catalyst System | Resulting Hybrid System | Reference |

|---|---|---|---|---|

| 7-Azido-4-methylcoumarin | Aromatic terminal alkynes | CuSO₄·5H₂O, Sodium ascorbate | 7-(1,2,3-Triazolyl)coumarin-aryl conjugates | nih.gov |

| This compound | Peracetylated sugar alkyne | CuSO₄·5H₂O, Sodium ascorbate | Coumarin-triazole-sugar hybrid | nih.gov |

| 3-Azido methyl coumarins | Terminal alkyne (propargylated benzaldehyde) | Not specified (Click Chemistry) | Coumarin-triazole hybrids | researchgate.net, |

Strategies for Peripheral Substituent Incorporation and Analog Generation

Green Chemistry Principles in this compound Synthetic Processes

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. These principles include the use of safer solvents, minimization of waste, and development of atom-efficient reactions. huarenscience.comyoutube.com

In the context of this compound and its derivatives, several green approaches have been explored. A significant advancement is the use of water as a reaction solvent, which is a benign and environmentally safe choice. nih.gov For the click reaction between this compound and terminal alkynes, protocols have been developed using water, often with ultrasonication to enhance reaction rates. nih.gov In some cases, inexpensive and non-toxic salts like sodium chloride (NaCl) are used as salting-out agents to promote the reaction between water-insoluble reactants in an aqueous medium. nih.gov

Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for synthesizing the coumarin scaffold often involve reactions that require high temperatures and the use of volatile organic solvents. The synthesis of this compound, specifically, has been conventionally achieved through a multi-step process starting with the condensation of a salicylaldehyde derivative with N-acetylglycine. This is followed by hydrolysis, diazotization of the resulting 3-aminocoumarin, and subsequent reaction with an azide source like sodium azide. iyte.edu.trrsc.orgwikipedia.org For instance, the synthesis of 3-azido-7-hydroxycoumarin involves refluxing 2,4-dihydroxy benzaldehyde and N-acetylglycine in acetic anhydride, followed by treatment with hydrochloric acid, sodium nitrite, and finally sodium azide. rsc.org Such routes, while effective, present environmental and safety challenges due to the use of harsh reagents and solvents.

In response, the scientific community has explored several greener alternatives for the synthesis of coumarin derivatives, the principles of which are applicable to this compound. These methods focus on improving reaction efficiency and reducing environmental impact.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green synthesis, offering significant reductions in reaction times and often leading to higher product yields compared to conventional heating methods. kjscollege.com For the synthesis of related coumarin compounds, microwave-assisted Knoevenagel condensation has proven highly effective. kjscollege.comanalis.com.my This technique can potentially be applied to the initial condensation step in this compound synthesis, reducing the reliance on prolonged heating and large solvent volumes. A comparison between conventional and microwave-assisted methods for a related coumarin synthesis highlights the advantages of this technology.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Reflux | 6 hours | 76-85% |

| Microwave Irradiation | 6 minutes | 82-94% |

Ultrasound-Assisted Synthesis:

Sonochemistry, or the use of ultrasound to promote chemical reactions, provides another environmentally friendly alternative. Ultrasound irradiation can enhance reaction rates and yields by generating localized high-temperature and high-pressure zones through acoustic cavitation. sci-hub.se The synthesis of 3-aryl coumarins has been successfully achieved in a one-pot reaction using ultrasound, demonstrating its potential for synthesizing other 3-substituted coumarins. kjscollege.com The application of ultrasound could streamline the synthesis of the this compound precursor, minimizing energy consumption and reaction time. kjscollege.comsci-hub.se

Green Solvents and Catalysts:

A key tenet of green chemistry is the replacement of hazardous solvents with more benign alternatives, with water being the most desirable choice due to its non-toxic, non-flammable, and abundant nature. researchgate.net While the reactants for coumarin synthesis are often water-insoluble, techniques such as using phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media. researchgate.netacs.org Research on the "click" reactions of this compound has demonstrated that using aqueous solutions, sometimes with a salting-out agent like NaCl, can be highly effective, a principle that could be extended to its synthesis. researchgate.netacs.orgnih.gov

Furthermore, the development of reusable, heterogeneous catalysts is a significant step towards sustainable synthesis. sci-hub.sersc.org For various coumarin syntheses, nanoparticles and other supported catalysts have been shown to be effective and can be easily separated from the reaction mixture and reused, minimizing waste. sci-hub.sersc.orgresearchgate.net

The following table summarizes various green approaches used in the synthesis of coumarin derivatives, which could be adapted for the synthesis of this compound.

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Knoevenagel Condensation | Solvent-free reaction of salicylaldehyde derivatives with active methylene (B1212753) compounds. | Reduced reaction time, increased yield, solvent-free conditions. | kjscollege.comanalis.com.my |

| Ultrasound-Assisted Synthesis | One-pot synthesis of 3-aryl coumarins from salicylaldehydes and phenylacetyl chlorides. | Shorter reaction times, high yields. | kjscollege.comsci-hub.se |

| Aqueous Media Reactions | Subsequent "click" reactions of this compound performed in water, often with ultrasonication and a salting-out agent. | Eliminates organic solvents, environmentally benign, potential for catalyst recycling. | researchgate.netacs.orgnih.gov |

| Heterogeneous Catalysis | Use of magnetic nanoparticles (e.g., MgFe2O4) as a recyclable catalyst for Knoevenagel condensation. | Catalyst is easily separable and reusable, mild reaction conditions. | kjscollege.comsci-hub.se |

By integrating these sustainable methodologies, the synthesis of this compound can be made significantly more environmentally friendly, reducing waste and energy consumption while maintaining high efficiency.

Exploration of 3 Azidocoumarin in Bioorthogonal Reaction Chemistries

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azidocoumarin

The CuAAC reaction, a cornerstone of click chemistry, involves the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. wikipedia.orgwikipedia.org The use of this compound in this reaction allows for fluorogenic detection, making it a valuable tool for a wide range of applications in chemical biology and materials science. researchgate.net

Mechanistic Investigations of the CuAAC Reaction Pathway

The mechanism of the CuAAC reaction has been a subject of extensive study, with computational and experimental evidence pointing towards a stepwise process rather than a concerted cycloaddition. mdpi.comnih.gov The catalytic cycle is generally understood to begin with the formation of a copper(I) acetylide intermediate. wikipedia.orgrsc.org The presence of the copper catalyst is crucial as it significantly lowers the activation energy compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. mdpi.com

DFT (Density Functional Theory) calculations have shown that in the absence of a copper(I) catalyst, the reaction proceeds through a one-step mechanism with high activation energies for both the 1,4- and 1,5-regioisomers (18.84 and 18.51 kcal/mol, respectively), explaining the need for elevated temperatures and the resulting mixture of products. rsc.org The introduction of copper(I) changes the mechanism to a polar, stepwise pathway. rsc.org

Investigations suggest that the reaction involves two copper atoms. wikipedia.org One copper atom binds to the alkyne to form the acetylide, while the second activates the azide. wikipedia.orgacs.org The coordination of the azide to a dicopper core can lead to the formation of a six-membered metallacycle, followed by intramolecular C-N bond formation to yield a triazolyl-Cu(I) intermediate. acs.org Subsequent protonation releases the 1,4-triazole product and regenerates the catalyst. acs.org The rate-determining step is often considered to be the formation of the azide/copper(I) acetylide complex. nih.gov

Catalytic Systems and Ligand Optimization for Enhanced Reactivity and Biocompatibility

To improve the efficiency and biocompatibility of the CuAAC reaction, particularly for in vivo applications, significant research has focused on the development of optimized catalytic systems. The active catalytic species, Cu(I), is prone to oxidation to the more stable but inactive Cu(II) state. nih.gov Therefore, Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. wikipedia.orgnih.gov

The use of ligands is critical to stabilize the Cu(I) oxidation state, prevent its disproportionation, and accelerate the reaction. nih.gov Tris(triazolylmethyl)amine derivatives, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are widely used water-soluble ligands that enhance reaction rates and protect biomolecules from copper-induced damage. nih.govjenabioscience.com Other ligands, including betaine, have also been shown to dramatically accelerate the reaction in aqueous media, allowing for a significant reduction in the required copper concentration to parts-per-million levels. researchgate.net

Recent innovations include the development of DNA-based ligands, such as BTT-DNA, which have demonstrated superior catalytic activity compared to traditional small molecule ligands like BTTAA, especially at nanomolar concentrations. biorxiv.org These advanced catalytic systems enhance the biocompatibility of CuAAC, making it more suitable for labeling and detecting biomolecules within living cells. nih.govbiorxiv.org

| Ligand | Key Features | Reference |

| THPTA | Water-soluble, accelerates reaction, protects biomolecules. | nih.gov |

| Betaine | Zwitterionic, highly efficient in water, reduces required Cu(I) concentration. | researchgate.net |

| BTT-DNA | DNA-based, superior activity at nanomolar concentrations. | biorxiv.org |

Kinetic Profiling of CuAAC Reactions Involving this compound

The fluorogenic nature of this compound makes it an excellent probe for kinetic studies of the CuAAC reaction. nih.govresearchgate.net Upon cycloaddition with an alkyne, the formation of the triazole ring extends the conjugated π-system of the coumarin (B35378) core, resulting in a significant increase in fluorescence. researchgate.netbaseclick.eu This "turn-on" fluorescence allows for real-time monitoring of the reaction progress. nih.gov

Kinetic assays using this compound have been instrumental in comparing the performance of different catalytic systems and alkyne substrates. For example, studies have shown that the nature of the alkyne component significantly influences the reaction rate. nih.gov Propiolamides have been identified as highly reactive substrates. nih.gov

Kinetic profiling with this compound has also been used to evaluate the efficiency of novel ligands. For instance, the reaction rate of CuAAC with this compound was found to be significantly faster with the BTT-DNA ligand compared to the commercially available BTTAA ligand. biorxiv.org Specifically, the rate constant for the BTT-DNA assisted reaction was 2.58 x 10⁻⁵ min⁻¹nM⁻¹, while the BTTAA-assisted reaction had a rate of 5.05 x 10⁻⁶ min⁻¹nM⁻¹. biorxiv.org These kinetic studies are crucial for optimizing reaction conditions for various bioconjugation applications. nih.gov

| Reaction System | Observed Rate Constant (min⁻¹nM⁻¹) | Reference |

| This compound + Alkyne with BTT-DNA ligand | 2.58 x 10⁻⁵ | biorxiv.org |

| This compound + Alkyne with BTTAA ligand | 5.05 x 10⁻⁶ | biorxiv.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

To circumvent the potential toxicity associated with the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. wikipedia.orgnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst. nih.govacs.org The high degree of ring strain in the cyclooctyne (approximately 18 kcal/mol) provides the necessary activation energy for the reaction to proceed efficiently under physiological conditions. nih.gov

Catalyst-Free Bioconjugation with Strained Alkyne Partners

SPAAC has emerged as a powerful tool for catalyst-free bioconjugation, and this compound is frequently employed as a fluorogenic labeling agent in this context. nih.govnih.gov The reaction between this compound and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), results in the formation of a fluorescent triazole, enabling the detection and imaging of azide-labeled biomolecules in living systems. utwente.nlresearchgate.net

This catalyst-free approach is particularly advantageous for in vivo applications where the introduction of a transition metal is undesirable. nih.gov For example, viral particles have been modified with aza-dibenzylcyclooctynes and used in SPAAC reactions with this compound to visualize non-natural sugars on the surface of live cells. nih.gov The reaction has also been used to fluorescently label oligonucleotides modified with a cyclooctyne, with cycloadditions using this compound reaching approximately 95% completion within an hour. universiteitleiden.nl

Surface Immobilization through SPAAC

The specificity and efficiency of SPAAC make it an ideal method for the site-specific immobilization of biomolecules onto surfaces, a critical technology for the development of biosensors, biochips, and other functional materials. utwente.nlf1000research.com this compound plays a dual role in this application: it can be immobilized on a surface to act as a fluorogenic sensor for alkyne-modified molecules, or it can be used to label alkyne-functionalized surfaces. utwente.nlnih.gov

In one approach, glass slides are patterned with this compound, which then serves as a reactive and fluorogenic anchor point for subsequent functionalization with cyclooctyne-containing molecules. utwente.nlrsc.org The increase in fluorescence upon reaction provides a straightforward readout for successful surface modification. researchgate.netf1000research.com This strategy has been used to pattern glass surfaces with biotin (B1667282) and even proteins like Green Fluorescent Protein (GFP). utwente.nl Conversely, surfaces can be modified with a strained alkyne, such as DBCO, and then reacted with this compound-labeled biomolecules, like DNA primers, for immobilization and detection. nih.gov

Other Bioorthogonal Reactivity Modes for this compound (e.g., Photoclick)

Beyond the Staudinger ligation, this compound participates in several other bioorthogonal reactions, most notably copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). However, a distinct and powerful reactivity mode involves the use of light to trigger bond formation, a field known as "photoclick chemistry." acs.orgyok.gov.tr

Photoreactions of 3-azidocoumarins can proceed via pathways different from traditional cycloadditions. Research has shown that this compound, when subjected to photolysis in the presence of various nucleophiles, can form novel substituted aminocoumarins. clockss.org This light-induced reactivity provides spatiotemporal control over the labeling reaction, as the bond formation only occurs upon irradiation at a specific wavelength. yok.gov.tr

In one study, the photoreaction of this compound in the presence of alcohol or phenol (B47542) nucleophiles consistently yielded 4-substituted 3-aminocoumarin (B156225) products. clockss.org When propanethiol was used as the nucleophile, the reaction with this compound primarily produced the reduction product, 3-aminocoumarin, suggesting the thiol acted more as a hydrogen donor. clockss.org Conversely, photolysis in the presence of various amine nucleophiles resulted in the formation of 4-amino-3-substituted coumarin isomers. clockss.org These findings highlight a versatile, light-dependent reactivity pattern that is highly dependent on the nature of the nucleophile present. clockss.org

Another major class of photoclick reactions involves the light-induced 1,3-dipolar cycloaddition between a tetrazole and an alkene. acs.orgnih.gov UV irradiation of a diaryl tetrazole generates a nitrile imine intermediate, which then rapidly reacts with an alkene to form a fluorescent pyrazoline product. yok.gov.tr While this specific reaction does not directly involve an azide, it is a key example of photoclick chemistry used for fluorogenic protein labeling in living systems. acs.orgnih.gov The development of tetrazoles that can be activated by visible light (e.g., at 405 nm) has helped to mitigate the potential for cell damage caused by UV irradiation. yok.gov.tr

The ability of this compound to undergo photoreactions with common biological functional groups presents an alternative pathway for its use as a photoactivatable fluorescent probe, distinct from its more common role in cycloaddition reactions.

Table 2: Summary of this compound Photoreactions with Nucleophiles

| Nucleophile (AH) | Major Product Type from this compound | Reference |

|---|---|---|

| Alcohol (e.g., Methanol) | 4-Alkoxy-3-aminocoumarin | clockss.org |

| Phenol | 4-Phenoxy-3-aminocoumarin | clockss.org |

| Thiol (e.g., Propanethiol) | 3-Aminocoumarin (reduction product) | clockss.org |

| Aliphatic/Aromatic Amine | 3-(Alkyl/Arylamino)-4-aminocoumarin | clockss.org |

Development and Advanced Applications of 3 Azidocoumarin Based Fluorescent Probes

Principles of Fluorogenic "Turn-On" Mechanisms in 3-Azidocoumarin Probes

Fluorogenic probes are designed to exhibit low or no fluorescence in their initial state and become highly fluorescent only upon reaction with a specific target. This "turn-on" mechanism is crucial for high signal-to-noise ratio imaging, especially in live-cell applications where washing steps to remove unbound probe are undesirable or impractical.

Triazole Formation as a Fluorescence Activation Modality

The primary "turn-on" mechanism for this compound probes involves the formation of a 1,2,3-triazole ring. This occurs through a highly efficient and selective chemical reaction, commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) researchgate.nettandfonline.comnih.govbiosynth.com.

In the initial this compound state, the azide (B81097) group (N₃) acts as an efficient fluorescence quencher researchgate.netekb.eg. This quenching is primarily attributed to photoinduced electron transfer (PET) or internal charge transfer (ICT) mechanisms researchgate.netekb.egrsc.orgnih.gov. The electron-rich nitrogen atoms of the azide moiety can facilitate electron transfer from the excited fluorophore, leading to non-radiative deactivation of the excited state and thus suppressing fluorescence researchgate.netekb.egnih.gov.

Upon reaction with a terminal alkyne (in CuAAC) or a strained alkyne (in SPAAC), the azide group is converted into a stable 1,2,3-triazole ring researchgate.nettandfonline.combiosynth.combaseclick.eu. This transformation disrupts the quenching pathway. Specifically, the formation of the triazole unit alters the electronic structure, reducing the electron-donating effect of the nitrogen atoms and blocking the PET or ICT process researchgate.netekb.egnih.gov. This allows the coumarin (B35378) fluorophore to return to its ground state via radiative emission, resulting in a significant "turn-on" of fluorescence researchgate.nettandfonline.combiosynth.comekb.egbaseclick.euacs.org.

For instance, 3-azido-7-hydroxycoumarin (B34554) (PubChem CID: 25127608) is a well-known example that is non-fluorescent until it reacts with terminal alkynes to form a highly fluorescent 1,2,3-triazole product tandfonline.combiosynth.combaseclick.eutocris.comrndsystems.combio-techne.com. The fluorescence enhancement can be substantial, with reported increases of several hundred-fold in quantum yield nih.gov. Computational studies suggest that this fluorescence increase upon triazole formation is due to significant differences in oscillator strengths of the S₀ ↔ S₁ transitions between the planar azido-coumarin and the symmetry-broken, nonplanar triazole products acs.org.

Design Principles for Minimizing Background Fluorescence

Minimizing background fluorescence is a critical aspect of designing effective fluorogenic probes. This is achieved by ensuring that the unreacted probe remains largely non-fluorescent. The quenching mechanisms, primarily PET and ICT, are central to this design researchgate.netrsc.orgnih.govnih.gov.

Photoinduced Electron Transfer (PET): In PET-quenched systems, the azide group acts as an electron donor that, when in close proximity to the excited fluorophore, accepts an electron, leading to non-radiative decay of the excited state researchgate.netnih.govnih.gov. The design ensures that the azide is electronically coupled to the coumarin fluorophore in a way that facilitates this electron transfer in the "off" state researchgate.netnih.gov. Upon triazole formation, the electronic properties of the azide change, making it a less efficient electron donor, thereby "turning on" the fluorescence researchgate.netekb.egnih.gov.

Internal Charge Transfer (ICT): For some this compound derivatives, the azide group can induce ICT processes that lead to fluorescence quenching rsc.orgnih.gov. The presence of the azide at the 3-position of the coumarin ring can significantly quench fluorescence via ICT nih.gov. Upon reaction with alkynes, the lone pair of the azide is delocalized into the triazole, and fluorescence is enhanced as the ICT pathway is disrupted nih.gov.

The effectiveness of these quenching mechanisms ensures that only the reacted product contributes to the fluorescent signal, leading to a high signal-to-noise ratio in imaging applications tandfonline.comresearchgate.net. This eliminates the need for extensive washing steps, which is particularly advantageous for live-cell imaging tandfonline.comnih.gov.

Design and Spectroscopic Characterization of Novel this compound Fluorophores

The development of novel this compound fluorophores involves a rational design approach to tailor their photophysical properties and rigorous spectroscopic characterization to confirm these properties.

Rational Design of Derivatives for Optimized Emission Characteristics

Rational design principles are employed to tune the spectroscopic properties of this compound derivatives, such as excitation and emission wavelengths, fluorescence quantum yield, and Stokes shift core.ac.ukresearchgate.netresearchgate.net. Key strategies include:

Substituent Effects: Modifying the coumarin core with electron-donating or electron-withdrawing groups at specific positions (e.g., C-7) can significantly influence the electronic distribution and, consequently, the absorption and emission spectra researchgate.netmdpi.com. For instance, a 7-diethylamino group on the coumarin core is known to enhance fluorescence and shift emission to longer wavelengths researchgate.netacademie-sciences.fr. A combinatorial approach involving the synthesis of a library of triazolylcoumarins from various 3-azidocoumarins and alkyne building blocks has shown that electron-donating groups at the C-7 position can lead to high quantum yields and a wide range of emission maxima (e.g., 388-521 nm) researchgate.net.

Conjugation Extension: Extending the π-conjugation system through the newly formed triazole ring is fundamental to the fluorescence "turn-on" researchgate.netresearchgate.net. Further modifications that extend conjugation can lead to red-shifted emission, which is desirable for biological imaging due to reduced autofluorescence and deeper tissue penetration nih.gov.

Solvatochromism: Designing derivatives that exhibit solvatochromism allows for environmental sensing, where the emission characteristics change depending on the polarity of the surrounding environment researchgate.netcore.ac.ukresearchgate.netacademie-sciences.fr. This is achieved by incorporating groups that lead to intramolecular charge transfer (ICT) effects, making the probe sensitive to solvent polarity researchgate.net.

Spectroscopic Methodologies for Characterization

Comprehensive spectroscopic characterization is essential to validate the design and understand the photophysical behavior of novel this compound fluorophores. Standard methodologies include:

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light by the fluorophore across a range of wavelengths, providing information about the electronic transitions and the maximum absorption wavelength (λabs) tocris.comrndsystems.combio-techne.comacademie-sciences.frcore.ac.ukjenabioscience.commdpi.com. For 3-azido-7-hydroxycoumarin, the λabs is around 260 nm before the click reaction and shifts to approximately 404 nm after triazole formation baseclick.eujenabioscience.com.

Fluorescence Quantum Yield (ΦF) Determination: Quantum yield is a crucial parameter indicating the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed acs.orgacademie-sciences.frhoriba.com. It is typically determined using a comparative method with a standard fluorophore of known quantum yield academie-sciences.frhoriba.com. For this compound probes, a significant increase in ΦF upon triazole formation is expected, validating the "turn-on" mechanism nih.govacs.orgresearchgate.netresearchgate.net.

Fluorescence Lifetime Measurements: Fluorescence lifetime (τf) is the average time a molecule stays in the excited state before emitting a photon horiba.com. Changes in fluorescence lifetime upon reaction can provide insights into the quenching mechanisms and the efficiency of the "turn-on" event rsc.orghoriba.com.

Table 1: Spectroscopic Properties of 3-Azido-7-hydroxycoumarin

| Property | Before Click Reaction | After Click Reaction (Triazole) | Reference |

| Excitation Max (λabs) | ~260 nm | ~404 nm | baseclick.eujenabioscience.com |

| Emission Max (λem) | ~391 nm | ~477-480 nm | baseclick.eutocris.comrndsystems.combio-techne.comjenabioscience.com |

| Emission Color | (Weak/Non-fluorescent) | Blue | tocris.comrndsystems.com |

| Quantum Yield (ΦF) | Low (e.g., ~0.2% for Fl-DIBO) | Enhanced (e.g., ~11.9% for Fl-DIBO triazole) | nih.govacs.org |

| Fluorescence Enhancement | N/A | Significant (e.g., >100-fold) | nih.govacs.org |

Advanced Fluorescence Imaging Strategies with this compound Probes

This compound probes are highly valuable in advanced fluorescence imaging due to their fluorogenic nature, which allows for precise and low-background labeling in complex biological systems.

Live-Cell Imaging: The "turn-on" characteristic of this compound probes makes them ideal for live-cell imaging applications, as it negates the need for wash steps to remove unreacted probe, thereby minimizing cell perturbation and background signal tandfonline.comnih.govtocris.comrndsystems.combio-techne.comresearchgate.net. They can be used to label specific biomolecules, such as DNA in proliferating cells by reacting with alkyne-modified nucleotides like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) tandfonline.comtocris.comrndsystems.combio-techne.com.

Bioorthogonal Labeling: The azide group is biologically inert and highly selective for reaction with alkynes, making this compound probes excellent tools for bioorthogonal chemistry tandfonline.comnih.govresearchgate.net. This allows for the selective labeling of biomolecules (e.g., proteins, glycans, nucleic acids) that have been metabolically or synthetically tagged with alkyne functionalities, without interfering with native cellular processes tandfonline.comnih.gov.

Targeted Imaging: These probes can be integrated into strategies for targeted imaging, where the click reaction occurs specifically at the site of interest. For example, this compound-terminated polymers have been used to react with alkyne-functionalized proteins, forming strongly fluorescent conjugates for protein visualization rsc.org. They have also been explored for detecting specific analytes like glutathione (B108866) (GSH) and for imaging antibiotic-resistant bacteria rsc.org.

Surface Immobilization: this compound scaffolds can be selectively immobilized on surfaces modified with strained alkynes via SPAAC, providing direct and strong fluorescence for applications like labeling biomolecules on beads for microscopy researchgate.netnih.gov.

The development of this compound probes continues to advance, offering versatile tools for understanding intricate biological processes with high specificity and minimal background interference.

Bioconjugation and Selective Biomolecule Labeling Utilizing 3 Azidocoumarin

Site-Specific Protein Functionalization and Labeling

The precise attachment of labels to proteins is crucial for studying their function, localization, and interactions. 3-Azidocoumarin facilitates this through strategies that install a bioorthogonal reactive partner—either an azide (B81097) or an alkyne—onto a specific site on a protein.

Several key strategies have been developed to achieve site-specific protein labeling using the azidocoumarin system. These methods leverage bioorthogonal chemistry to ensure that the labeling reaction occurs only at the desired location, minimizing off-target effects.

One primary strategy involves the genetic incorporation of unnatural amino acids (NAAs) containing a bioorthogonal handle. Proteins can be expressed with an alkyne-containing NAA at a specific position. These engineered proteins can then be reacted with an azidocoumarin derivative via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), resulting in a fluorescently labeled protein. nih.gov This approach offers high precision in selecting the labeling site.

A second approach is kinetically controlled labeling of naturally occurring amino acids. This involves using bifunctional linkers that react with specific residues, such as cysteine or lysine, under controlled conditions. For instance, a linker containing a dimaleimide moiety can react with a dicysteine tag genetically fused to a protein of interest, thereby introducing a terminal alkyne. This alkyne is then available for a subsequent fluorogenic CuAAC reaction with an azidocoumarin. nih.gov

A third major strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , which circumvents the need for a potentially cytotoxic copper catalyst. mdpi.com In this method, a protein is functionalized with a strained cyclooctyne (B158145), such as bicyclononynes (BCN) or aza-dibenzylcyclooctynes (ADIBO). nih.govutwente.nl This functionalized protein can then react directly with an azidocoumarin derivative. This copper-free click reaction has been successfully used to attach proteins to surfaces and to label viral protein scaffolds. nih.govutwente.nl For example, Cowpea mosaic virus (CPMV) particles have been modified with ADIBO and used as a macrofluorophore to label cells by reacting with 3-azido-7-hydroxycoumarin (B34554). nih.gov

A key advantage of using this compound is the ability to monitor the conjugation reaction in real-time. The significant increase in fluorescence upon the formation of the triazole ring allows for the quantitative assessment of the reaction's progress and efficiency. acs.org

The primary method for quantification is fluorimetry , where the increase in fluorescence emission is measured over time. This data can be used to construct conversion plots that detail the kinetics of the conjugation. acs.org This method was used to monitor the conjugation of this compound-terminated poly(ethylene glycol) (PEG) to an alkyne-functionalized bovine serum albumin (BSA), demonstrating rapid and efficient conjugation. acs.org Similarly, the reaction between cyclooctyne-functionalized magnetic nanoparticles and 3-azido-7-hydroxycoumarin was monitored by observing the evolution of fluorescence emission at 460 nm. acs.org

In addition to fluorescence, other analytical techniques are used to confirm and quantify conjugation. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) allows for the visualization of the newly formed, higher molecular weight protein conjugate. nih.gov For more precise confirmation, mass spectrometry (MS) , such as MALDI-TOF MS, can be used to verify the covalent modification by detecting the mass shift corresponding to the attached label. nih.gov

| Assessment Method | Principle | Application Example | Reference |

|---|---|---|---|

| Fluorimetry | Measures the increase in fluorescence intensity as the non-fluorescent azidocoumarin reacts with an alkyne to form a fluorescent triazole. | Monitoring the conjugation of azidocoumarin-PEG to alkyne-BSA by measuring fluorescence over time. | acs.org |

| SDS-PAGE | Separates proteins by molecular weight, allowing visualization of the shift in band size upon successful conjugation. | Analyzing the products of a fluorogenic linker reaction with a target peptide-fused protein. | nih.gov |

| Mass Spectrometry (e.g., MALDI-TOF) | Precisely measures the mass of the protein, confirming the addition of the coumarin (B35378) label by the corresponding mass increase. | Verifying the covalent modification of Cowpea mosaic virus (CPMV) subunits after reaction. | nih.gov |

Strategies for Covalent Attachment to Proteins

Nucleic Acid Labeling and Chemical Modification

This compound provides a versatile tool for labeling both DNA and RNA, enabling the study of nucleic acid synthesis, structure, and function. Its fluorogenic nature is particularly advantageous for imaging applications. carlroth.combaseclick.eu

A powerful application of this compound is the detection and visualization of newly synthesized DNA in proliferating cells. tocris.com This method relies on the metabolic incorporation of a modified nucleoside, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which contains a terminal alkyne group. tandfonline.comtandfonline.com

The process involves two main steps:

Metabolic Labeling : Proliferating cells are incubated with EdU, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle. tandfonline.com

Fluorogenic Detection : After incubation, the cells are fixed and permeabilized. They are then treated with 3-azido-7-hydroxycoumarin in the presence of a Cu(I) catalyst. researchgate.net The azide on the coumarin reacts with the alkyne on the incorporated EdU via CuAAC, or "click" chemistry. tandfonline.com

This reaction forms a highly fluorescent triazole product directly at the site of DNA synthesis. tandfonline.com A major benefit of this technique is that the 3-azido-7-hydroxycoumarin precursor is essentially non-fluorescent, meaning a signal is only generated upon reaction. researchgate.net This eliminates the need for the extensive wash steps required for traditional antibody-based detection methods (like those for BrdU), streamlining the workflow and minimizing sample loss. tandfonline.comtandfonline.com The method has been successfully applied to various cell lines. tandfonline.com

| Parameter | Details | Observed Outcome | Reference |

|---|---|---|---|

| Principle | Two-step method: metabolic incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into DNA, followed by a fluorogenic CuAAC reaction with 3-azido-7-hydroxycoumarin. | Intense fluorescent signal at sites of DNA synthesis with low background. | tandfonline.comtandfonline.com |

| Cell Lines Tested | HeLa, NIH-3T3, KB cells. | Successful labeling of proliferative cells was observed in all tested lines. | tandfonline.com |

| EdU Incubation | Concentrations of 10 µM and 50 µM; incubation times from 30 minutes to 24 hours. | Labeling was dependent on concentration and time; no toxicity was observed even at 50 µM for 24 hours. | tandfonline.com |

| Key Advantage | The profluorogenic nature of 3-azido-7-hydroxycoumarin eliminates the need for wash steps to remove unreacted dye. | Simplified protocol suitable for high-throughput applications. | tandfonline.comtandfonline.com |

This compound derivatives are also used for the post-synthetic functionalization of RNA. nih.gov A key reagent for this is 7-azido-4-(bromomethyl)coumarin (N3BC), a bifunctional molecule that allows for controlled, stepwise RNA derivatization. nih.govucc.edu.ghresearchgate.net

N3BC acts as an alkylating agent that shows selectivity for uridine (B1682114) residues in RNA. nih.gov The reaction involves incubating the RNA with N3BC under specific buffer and temperature conditions. nih.gov This process attaches the azidocoumarin moiety to the RNA. The resulting conjugate has two key features:

Photo-activation : The azide group quenches the coumarin's fluorescence. However, the azide can be photolyzed with UV light (320 nm), which removes the azide and generates a fluorescent coumarin. This allows for monitoring the success of the initial alkylation reaction. nih.govresearchgate.net

Click Chemistry Handle : Alternatively, the intact azide group can serve as a handle for further modification via click chemistry. This allows for the attachment of other molecules, such as a second fluorophore with different spectral properties, for advanced imaging applications. nih.gov

The characterization of these RNA-coumarin conjugates is typically performed using methods like RNase T1 digestion followed by chromatography, as well as LC/MS/MS analysis to identify the specific nucleosides that have been modified. nih.gov

DNA Labeling in Proliferating Cells

Metabolic Glycoengineering and Glycan Imaging

Metabolic glycoengineering (MGE) is a powerful technique for studying glycans, which are complex sugar structures on cell surfaces that play critical roles in cellular communication. tocris.com This method involves introducing unnatural monosaccharide analogs bearing bioorthogonal chemical reporters, such as an azide group, into cellular metabolic pathways.

The process begins by feeding cells an azido-sugar, such as an azide-containing derivative of N-acetylmannosamine (ManNAc), fucose, or galactose. pnas.org The cell's own enzymatic machinery processes these analogs and incorporates them into glycans on the cell surface, effectively decorating the cell with azide handles. researchgate.net

These azide-tagged glycans can then be visualized using this compound-based probes. In one approach, cells displaying azido-glycans are labeled using a probe containing a strained alkyne (e.g., BCN or DBCO). The reaction between the alkyne probe and the azido-glycan is followed by the introduction of this compound, which reacts with a handle on the probe to produce a fluorescent signal. csic.es A more direct method involves using a fluorogenic probe, like 3-azido-7-hydroxycoumarin, to react with alkyne-modified glycans that have been metabolically incorporated. pnas.orgresearchgate.net This click-activated fluorescence strategy has been used to visualize fucosylated and sialylated glycans in various cancer cell lines, providing a tool for studying the aberrant glycosylation patterns associated with disease. pnas.orgresearchgate.net

| Azido-Sugar Analog | Labeling Principle | Imaging Application | Reference |

|---|---|---|---|

| Azido-derivatives of Fucose (Fuc) | Metabolic incorporation into fucosylated glycans, followed by click chemistry with an alkyne-probe and subsequent fluorescent labeling. | Visualization of fucosylated glycoconjugates on the cell surface and intracellularly. | researchgate.net |

| Azido-derivatives of N-acetylmannosamine (ManNAc) | Metabolic incorporation into sialylated glycans, which are then labeled via a click reaction with a fluorogenic probe. | Imaging sialylated glycans in various cancer cell lines to study glycan expression patterns. | pnas.org |

| General Azido-Sugars (e.g., Ac4ManNAz) | Metabolic installation of azide reporters on the cell surface, enabling covalent attachment of cyclooctyne-functionalized probes. | Immobilization of magnetic nanoparticles on cell membranes for therapeutic applications. | csic.es |

Bioorthogonal Labeling of Microbial Systems (e.g., Bacteria, Viruses)

The application of this compound and its derivatives in the bioorthogonal labeling of microbial systems has provided powerful tools for visualizing and studying bacteria and viruses. This approach typically involves the metabolic incorporation of a bioorthogonal handle, such as an azide or alkyne, into the microbial structure, followed by a "click" reaction with the corresponding coumarin probe. The fluorogenic nature of many azidocoumarins, where fluorescence is significantly enhanced upon reaction, is particularly advantageous for minimizing background signals in complex biological environments. tocris.comescholarship.org

Bacterial Labeling

The cell walls of bacteria, particularly the peptidoglycan (PG) layer, are common targets for bioorthogonal labeling. By introducing unnatural D-amino acids or sugars containing an azide or alkyne group, researchers can selectively tag these structures.

One of the pioneering examples demonstrated the fluorescence labeling of newly synthesized proteins in Escherichia coli. nih.gov This was achieved by introducing the non-natural amino acids homopropargylglycine (Hpg) or ethynylphenylalanine (Eth), which contain alkyne groups, into the protein structure during translation. nih.gov Subsequent treatment with 3-azido-7-hydroxycoumarin and a copper(I) catalyst resulted in a significant fluorescence enhancement, allowing for the specific visualization of the newly synthesized proteins. nih.gov Confocal microscopy revealed punctate fluorescence, indicating the localization of the labeled protein within inclusion bodies. nih.gov This method provided a means to distinguish newly synthesized proteins from the existing proteome. nih.gov

Further research has focused on labeling the bacterial peptidoglycan. For instance, azide-bearing D-amino acids can be metabolically incorporated into the peptidoglycan of various bacteria. nih.gov Subsequent reaction with a cyclooctyne-functionalized probe allows for copper-free click chemistry, which is beneficial for live-cell imaging due to the cytotoxicity of copper. nih.govbiorxiv.org While not directly using this compound as the final probe in all cases, these studies establish the principle of labeling bacterial cell walls via azide-modified building blocks.

Another strategy targets the lipopolysaccharide (LPS) layer of Gram-negative bacteria. acs.org Azido (B1232118) analogues of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a key component of LPS, have been used to metabolically label bacteria such as Myxococcus xanthus. acs.org The incorporated azide groups can then be reacted with a suitable fluorophore, such as a derivative of this compound, for visualization.

A rapid bioorthogonal noncanonical amino acid tagging (BONCAT) method has been developed to detect antimicrobial-resistant bacteria. rsc.org In this system, E. coli are incubated with L-homopropargylglycine. The fluorescence of 3-azido-7-hydroxycoumarin is then "switched on" via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, allowing for the identification of antibiotic-resistant E. coli in a short timeframe. rsc.org

Table 1: Examples of this compound in Bacterial Labeling

| Bacterial Species | Target Biomolecule | Bioorthogonal Handle | Coumarin Derivative | Key Finding | Reference |

| Escherichia coli | Newly synthesized proteins | Homopropargylglycine (Hpg) or Ethynylphenylalanine (Eth) (alkyne) | 3-azido-7-hydroxycoumarin | 8- to 14-fold enhancement in fluorescence intensity after labeling, allowing selective visualization of new proteins. | nih.gov |

| Escherichia coli | General protein labeling | L-homopropargylglycine (alkyne) | 3-azido-7-hydroxycoumarin | Rapid detection of antimicrobial-resistant bacteria based on active protein synthesis. | rsc.org |

| Myxococcus xanthus | Lipopolysaccharide (LPS) | Azido analogues of Kdo (azide) | Not specified, but compatible with alkyne-coumarins | Demonstrated feasibility of labeling the outer membrane of this bacterium for studying its dynamic surface. | acs.org |

| Staphylococcus aureus | Peptidoglycan | 3-azido-d-alanine (azide) | Not directly this compound, but used with a cyclooctyne radiotracer for PET imaging. | Established a method for in vitro validation of bacterial cell wall labeling. | nih.gov |

Viral Labeling

The principles of bioorthogonal chemistry with this compound have also been extended to the study of viruses. Labeling viruses can provide insights into their structure, assembly, and interaction with host cells.

In one approach, the surface of the Cowpea mosaic virus (CPMV) was modified to display azide groups. These azide-functionalized viral particles were then reacted with a dibenzocyclooctyne (DBCO)-modified fluorogenic dye, 3-azido-7-hydroxycoumarin, in a copper-free click reaction. nih.gov This resulted in a significant increase in fluorescence, demonstrating the successful conjugation of the dye to the virus surface. nih.gov This method allows for the creation of macrofluorogenic probes where the virus acts as a scaffold for multiple dye molecules, potentially amplifying the signal for imaging applications. nih.gov

Another study focused on labeling the enveloped measles virus. benicewiczgroup.com Azide groups were metabolically incorporated into the viral envelope by introducing a choline (B1196258) analogue into the host cell membrane during viral replication. The resulting azide-labeled viruses were then reacted with quantum dots functionalized with a DBCO group. To confirm the presence of the azide groups, a separate experiment was conducted where the azide-labeled virus was reacted with DBCO-Fluor 488, a fluorescent probe, resulting in successful labeling. benicewiczgroup.com While this study did not directly use this compound for the final virus imaging, it demonstrates the utility of metabolic azide labeling of viruses, a strategy compatible with azidocoumarin probes.

Table 2: Examples of this compound in Viral Labeling

| Virus | Labeling Strategy | Bioorthogonal Handle | Coumarin Derivative/Analogue | Key Finding | Reference |

| Cowpea Mosaic Virus (CPMV) | Chemical modification of the viral surface. | Azide groups on the virus. | Reacted with ADIBO-conjugated 3-azido-7-hydroxycoumarin. | Successful creation of a macrofluorogenic probe with amplified signal potential. | nih.gov |

| Measles Virus | Metabolic incorporation into the viral envelope via host cells. | Azide-choline analogue. | Confirmed with DBCO-Fluor 488; compatible with azidocoumarin probes. | Demonstrated a general method for labeling enveloped viruses for imaging. | benicewiczgroup.com |

Chemical Biology Investigations and Mechanistic Studies with 3 Azidocoumarin

Elucidation of Molecular Interactions and Binding Events

3-Azidocoumarin and its derivatives have been instrumental in studying the interactions between small molecules and biological macromolecules. The fluorescence of the coumarin (B35378) scaffold can be modulated upon binding, providing a direct readout of these events.

A notable example involves the use of a related compound, 4-azidocoumarin (B3182978) (4-AC), to investigate binding with serum albumins, namely bovine serum albumin (BSA) and human serum albumin (HSA). Through steady-state and time-resolved fluorescence spectroscopy, researchers have been able to characterize the binding affinity and the nature of the interaction. The binding constant for both protein-ligand complexes was determined to be on the order of 10^6 M^-1, indicating a strong interaction. rsc.org These studies also revealed that the binding perturbs the secondary structure of the proteins, as observed through circular dichroism. rsc.org Furthermore, non-radiative singlet-singlet energy transfer from tryptophan residues in the proteins to the bound ligand was demonstrated, with the efficiency of this transfer being greater in BSA. rsc.org Molecular docking studies have complemented these spectroscopic findings, identifying the specific amino acid residues, such as Trp213 in BSA and Trp214 in HSA, involved in the interaction. rsc.org

In another study, this compound was employed as a selective fluorescent sensor for laccase. The interaction mechanism involves the electron-rich α-nitrogen of the azido (B1232118) group directly interacting with histidine residues that coordinate the copper sites within the laccase enzyme. acs.org This interaction, mediated by hydrogen bonds, decreases the electron-donating ability of the azido group, leading to an enhancement of the fluorescence intensity of the coumarin. acs.org This specific interaction allows for the sensitive detection of laccase.

These examples underscore the utility of azidocoumarins in quantifying binding events and elucidating the specific molecular interactions that govern the formation of small molecule-protein complexes.

| Parameter | Bovine Serum Albumin (BSA) with 4-Azidocoumarin | Human Serum Albumin (HSA) with 4-Azidocoumarin | Laccase with this compound |

| Binding Constant (K) | ~10^6 M^-1 | ~10^6 M^-1 | Not explicitly quantified |

| Binding Stoichiometry (n) | ~1 | ~1 | Not explicitly quantified |

| Key Interacting Residues | Tryptophan (Trp213) | Tryptophan (Trp214) | Histidines at copper sites |

| Primary Interaction Type | Not specified | Not specified | Hydrogen bonding |

| Observed Spectroscopic Change | Fluorescence quenching of Trp, Energy transfer to ligand | Fluorescence quenching of Trp, Energy transfer to ligand | Fluorescence enhancement of this compound |

Development of Targeted Chemical Tools for Cellular Research

The azide (B81097) functionality of this compound makes it an ideal reagent for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. This has led to the development of targeted chemical tools for visualizing and tracking biomolecules within the complex environment of living cells. wikipedia.orgbaseclick.eu

Specifically, 3-azido-7-hydroxycoumarin (B34554) is a fluorogenic dye that is essentially non-fluorescent on its own but becomes intensely fluorescent upon reacting with an alkyne-modified biomolecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rndsystems.comglenresearch.com This "turn-on" fluorescence is highly advantageous for cellular imaging as it minimizes background noise from unreacted probes. baseclick.eu The resulting triazole formed from the click reaction extends the conjugation of the coumarin's electron system, which enables the fluorescence. baseclick.eu

This strategy has been successfully used to label DNA in proliferating cells. rndsystems.com Cells are first treated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing analog of thymidine, which is incorporated into newly synthesized DNA. Subsequent treatment with 3-azido-7-hydroxycoumarin and a copper catalyst leads to a "click" reaction, rendering the replicating DNA fluorescent and allowing for its visualization by fluorescence microscopy. rndsystems.com The cell-permeable nature of 3-azido-7-hydroxycoumarin makes it well-suited for such live-cell imaging applications. rndsystems.com

The photophysical properties of the "clicked" product are key to its utility as a cellular probe.

| Property | 3-Azido-7-hydroxycoumarin (pre-click) | 3-Azido-7-hydroxycoumarin-Triazole (post-click) |

| Fluorescence | Quenched/Non-fluorescent | Intense |

| Excitation Maximum (λex) | ~260 nm | ~404 nm |

| Emission Maximum (λem) | ~391 nm | ~477-480 nm |

| Emission Color | - | Blue |

Data compiled from multiple sources. baseclick.eurndsystems.comglenresearch.com

Studies on Endogenous Azide Reduction Mechanisms

While the azide group is generally considered bioorthogonal, studies have revealed that it can be subject to reduction by endogenous cellular machinery. Investigating these reduction mechanisms is crucial for understanding the stability of azide-based probes and for potentially harnessing this reactivity for new applications.

Research has shown that azide-based fluorogenic dyes can be reduced in hypoxic (low oxygen) environments within human cancer cell lines. acs.org A significant finding from these studies is the identification of cytochrome P450 (CYP450) enzymes as being responsible for this oxygen-dependent reduction. acs.org This represents a novel mechanism for cellular azide reduction. acs.orgresearchgate.net

The proposed mechanism suggests that under normoxic (normal oxygen) conditions, the iron center of the CYP450 enzyme is blocked by oxygen, preventing the azide from binding. acs.org However, in the low-oxygen environment of hypoxic cells, the azide is able to bind to the iron center and undergo reduction. acs.org This process converts the non-fluorescent azide probe into a fluorescent amine, providing a way to image hypoxic tissues. acs.orgresearchgate.net Importantly, this reduction was found to be independent of hydrogen sulfide, another cellular reducing agent. acs.org These findings indicate that the azide group can act as a bioreductive functionality, a property that could be exploited in the design of hypoxia-activated prodrugs and diagnostic agents. acs.org

Probing Conformational Flexibility of Biological Macromolecules

The sensitivity of the fluorescence of this compound to its local environment has been leveraged to study dynamic changes in the conformation of biological macromolecules.

A clear demonstration of this application is the use of this compound as a fluorescent sensor to monitor the conformational flexibility of the enzyme Trametes versicolor laccase. acs.org The fluorescence of the coumarin probe was observed to change in response to denaturation of the laccase by urea (B33335). acs.org As the urea denatures the protein, it unfolds, altering the local environment of the bound this compound. This change in the protein's conformation is reflected in a corresponding change in the fluorescence signal of the probe. This allows for real-time monitoring of the protein's structural integrity. acs.org This label-free fluorometric method provides a facile and effective approach to probe the conformational changes of proteins. acs.org

Advanced Sensing Applications of 3 Azidocoumarin Derivatives

Selective Detection of Metal Cations

The development of chemosensors for the detection of metal ions is of significant environmental and biological importance. Coumarin (B35378) derivatives, in general, are well-regarded as excellent fluorescent platforms for the detection of a wide array of metal ions. researchgate.netcore.ac.uk The 1,2,3-triazole moiety, often formed via a "click" reaction involving a 3-azidocoumarin derivative, can serve as an effective ion coordination site. mdpi.comacs.org

Fluorometric Chemosensors for Specific Ion Recognition (e.g., Fe³⁺, Al³⁺, Zn²⁺)

Iron (Fe³⁺): Researchers have synthesized coumarin derivatives containing triazole moieties through "click chemistry" to serve as chemosensors for metal ions. These sensors have demonstrated a pronounced preference for Fe³⁺ ions, with the complexation leading to a quenching of fluorescence. One such sensor, a triazolyl-coumarin derivative, exhibited a detection limit of 1.4 µM for Fe³⁺. The binding mechanism involves the interaction of the Fe³⁺ ion with the triazole-coumarin, as confirmed by NMR and molecular modeling studies.

Aluminum (Al³⁺): Coumarin-based Schiff base probes have been developed for the selective fluorescent detection of Al³⁺. sci-hub.se These "turn-on" sensors show a significant enhancement of fluorescence upon binding with Al³⁺. While specific examples focusing solely on this compound are less common, the broader class of coumarin derivatives highlights the potential for designing similar Al³⁺-selective probes by incorporating the 3-azido functionality. The sensing mechanism in these probes often involves the inhibition of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF).

Zinc (Zn²⁺): A highly sensitive fluorescent chemosensor for the detection of zinc ions has been developed using a 4-hydroxycoumarin (B602359) skeleton substituted with a benzothiazole (B30560) moiety. nih.gov This sensor displays a highly selective and sensitive fluorescence enhancement in the presence of Zn²⁺ over other metal ions. nih.gov The detection limit for this particular chemosensor towards Zn²⁺ was determined to be 3.58 x 10⁻⁸ M. nih.gov The design of such probes can be adapted to the this compound framework, where the triazole formed after a click reaction can act as the binding site for the Zn²⁺ ion.

Table 1: Performance of Coumarin-Based Chemosensors for Metal Ion Detection

| Target Ion | Sensor Type | Detection Limit | Fluorescence Change | Reference |

|---|---|---|---|---|

| Fe³⁺ | Triazolyl-coumarin | 1.4 µM | Quenching | |

| Al³⁺ | Coumarin-based Schiff base | - | Enhancement | sci-hub.se |

| Zn²⁺ | 4-hydroxycoumarin-benzothiazole | 3.58 x 10⁻⁸ M | Enhancement | nih.gov |

Enzymatic Activity Monitoring and Biosensor Development

The ability of this compound to interact with biological macromolecules makes it a valuable tool for developing biosensors to monitor enzymatic activity and conformational changes.

Laccase Sensing and Conformational Change Analysis

A label-free and selective fluorescence sensor for the determination of laccase has been developed based on the direct interaction between this compound and Trametes versicolor (Tv) laccase. The electron-rich α-nitrogen of the azido (B1232118) group in this compound can interact with the histidine residues that coordinate the copper sites in the laccase enzyme through hydrogen bonds. This interaction forms a new, more rigid complex, which decreases the electron-donating ability of the azido group and leads to a significant enhancement of the fluorescence intensity of the system. The fluorescence intensity increases proportionally with the concentration of Tv laccase. This sensor has demonstrated excellent specificity, with no significant interference from other common proteins. Furthermore, this sensing system has been successfully applied to monitor the conformational flexibility of Tv laccase during urea-induced denaturation.

Table 2: this compound-Based Laccase Sensor

| Analyte | Sensor Principle | Key Interaction | Outcome |

|---|---|---|---|

| Laccase | Direct interaction | Hydrogen bonding between this compound's azido group and laccase's histidine residues | Fluorescence enhancement |

Detection of Biologically Relevant Small Molecules (e.g., Glutathione)

The detection of biologically important small molecules is crucial for understanding cellular processes and diagnosing diseases. This compound derivatives have been explored for the development of fluorescent probes for such molecules.

Specifically, a "turn-on" fluorescent probe for biothiols, with a particular selectivity for glutathione (B108866) (GSH) over cysteine and homocysteine, has been prepared based on a bromoketo coumarin derivative. nih.gov While not a direct application of this compound, the underlying principle of modulating the internal charge transfer (ICT) process to achieve fluorescence is relevant. nih.gov The probe is initially non-fluorescent, but upon reaction with a thiol, the bromide is substituted, leading to a significant increase in fluorescence. nih.gov The selectivity for GSH is achieved through a subsequent intramolecular reaction that occurs with cysteine and homocysteine but not with glutathione, resulting in a stronger fluorescence signal for the GSH-adduct. nih.gov This design concept can be adapted to this compound systems, where the azide (B81097) group is modified to react selectively with glutathione. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving 3-azido-7-hydroxycoumarin (B34554) has been identified as a promising route for developing fluorescent probes for glutathione. rsc.org

Pathogen Identification and Diagnostic Methodologies (e.g., Foodborne Pathogens)

The rapid and sensitive detection of pathogenic microorganisms is a critical challenge in food safety and public health. 3-Azido-7-hydroxycoumarin has been successfully employed as a key component in novel biosensing platforms for foodborne pathogens. caymanchem.comcaymanchem.commedchemexpress.com

One advanced methodology integrates the CRISPR/Cas12a system with a DNAzyme (CLICK-17)-mediated copper(II)-dependent azide-alkyne cycloaddition (Cu(II)AAC) reaction for the highly sensitive detection of Salmonella enterica. acs.orgnih.gov In this system, the presence of the target pathogen's DNA triggers the trans-cleavage activity of CRISPR/Cas12a. This, in turn, activates the CLICK-17 DNAzyme, which catalyzes the "click" reaction between 3-azido-7-hydroxycoumarin and an alkyne (3-butyn-1-ol). acs.orgnih.gov This reaction produces a highly fluorescent triazole product, generating a strong "turn-on" signal. acs.orgnih.gov This innovative biosensor achieves a remarkable limit of detection of just 1 colony-forming unit per milliliter (cfu/mL) and has been successfully applied to detect S. enterica in various food matrices, including milk, infant formula, orange juice, and meat. acs.orgnih.gov

Table 3: this compound in Pathogen Detection

| Pathogen | Detection Platform | Role of this compound | Limit of Detection | Reference |

|---|---|---|---|---|

| Salmonella enterica | CRISPR/Cas12a with CLICK-17 DNAzyme | Profluorophore in Cu(II)AAC click reaction | 1 cfu/mL | acs.orgnih.gov |

Hypoxia-Responsive Probe Development

Hypoxia, or low oxygen concentration, is a characteristic feature of solid tumors and is associated with tumor progression and resistance to therapy. Therefore, the development of probes that can visualize hypoxic regions is of great interest in cancer research.

Azide-containing compounds, including derivatives of coumarin, have been identified as novel fluorogenic probes for detecting hypoxia. researchgate.netresearchgate.netnih.gov The underlying mechanism involves the bioreduction of the azide group to a highly fluorescent amine under hypoxic conditions. researchgate.net It has been discovered that cytochrome P450 enzymes can reduce these azide-based probes in an oxygen-dependent manner. researchgate.netnih.gov This reduction is inhibited by the presence of oxygen, making the probes specific for hypoxic environments. For instance, an azide-based fluorogenic dye has been shown to function as a marker of hypoxia in human cell lines and in a 3D spheroid tumor model. nih.gov The conversion of the non-fluorescent azide to the fluorescent amine provides a "turn-on" signal that allows for the imaging of hypoxic cells. researchgate.netnih.gov This indicates that the azide group is a new class of bioreductive functionality that can be employed in the design of hypoxia-activated dyes and prodrugs. researchgate.net

Computational Chemistry and Theoretical Characterization of 3 Azidocoumarin Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. taylorfrancis.com For coumarin (B35378) systems, DFT calculations help in understanding how structural modifications influence their chemical behavior.

DFT studies on 3-substituted coumarins reveal critical details about their reactivity. pmf.unsa.baresearchgate.netacs.org Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), are calculated to predict the relative stability and reactivity of these compounds. taylorfrancis.compmf.unsa.ba Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution; a larger value indicates greater stability. pmf.unsa.ba The electronic chemical potential (μ) points to the compound's reactivity, with higher values suggesting greater reactivity. pmf.unsa.ba The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. taylorfrancis.compmf.unsa.ba

For instance, a comparative DFT study on 4-hydroxycoumarin (B602359) and its 3-substituted derivatives provided the following reactivity descriptors:

| Compound/Parameter | Total Energy (au) | Chemical Hardness (η) (eV) | Electronic Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |

| 4-hydroxycoumarin | -533.91 | 5.38 | -4.89 | 3.23 |

| 3-acetyl-4-hydroxycoumarin | -646.61 | 5.23 | -5.51 | 3.99 |

| 4-hydroxy-3-iminomethylenecoumarin | -625.56 | 5.23 | -5.50 | 3.98 |

| Table based on data from a computational study on 3-substituted 4-hydroxycoumarin derivatives. pmf.unsa.ba |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Binding Site Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comkne-publishing.com This technique is invaluable for understanding how a ligand, such as a 3-azidocoumarin derivative, interacts with a protein, revealing the stability of the ligand-protein complex and identifying key interactions within the binding site. kne-publishing.comeurekaselect.com

MD simulations have been instrumental in studying hybrid molecules synthesized from this compound. tandfonline.comnih.govnih.gov In one significant study, this compound was used as a starting material to create a series of 1,4-disubstituted-1,2,3-triazoles, which were evaluated as potential topoisomerase IIB inhibitors. tandfonline.comnih.govnih.gov MD simulations of the most active compounds were performed to understand their binding mode with the enzyme. tandfonline.comnih.govnih.gov The simulations revealed that an acridine-triazole-pyrimidine hybrid pharmacophore, derived from the initial azide (B81097), fit optimally within the binding site. tandfonline.comnih.govnih.govresearchgate.netresearchgate.net The study detailed how the ligand was stabilized by specific interactions and adopted an ideal orientation for intercalation with DNA bases, specifically DG13, DC14, and DT9. tandfonline.comnih.govnih.govresearchgate.netresearchgate.net These simulations provide a dynamic picture of the binding event that goes beyond the static information offered by molecular docking. kne-publishing.comeurekaselect.com

The binding free energy of ligand-protein complexes, a critical parameter for assessing binding affinity, can also be calculated from MD simulation trajectories using methods like the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM-PBSA) technique. mdpi.com

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling, including techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR), is a cornerstone of modern SAR analysis. eurekaselect.comnih.gov

For coumarin-based systems, computational modeling helps to build robust SAR and 3D-QSAR models that can predict the activity of novel derivatives. eurekaselect.comnih.gov These models provide valuable clues for rational drug design by highlighting the structural features required for potent biological activity. eurekaselect.com For example, studies on inhibitors derived from this compound demonstrate a clear link between structure and activity. tandfonline.comnih.govnih.gov A series of hybrid molecules were created by reacting this compound with various N/O-propargyl small molecules, effectively exploring the chemical space around the core structure. tandfonline.comnih.govnih.gov The resulting triazole derivatives were tested for their anticancer activity. tandfonline.comnih.govnih.gov

The computational analysis, including MD simulations, formed a crucial part of the SAR study. tandfonline.comnih.govnih.gov It was found that a compound featuring a 6-methyluracil (B20015) moiety attached to the triazole ring (derived from the original azide) showed potent inhibitory activity against topoisomerase IIB, with an IC50 value of 0.52 µM. tandfonline.comnih.govnih.gov This was more potent than the reference drug doxorubicin (B1662922) in the same assay. tandfonline.comnih.gov Such findings, where specific structural modifications lead to enhanced activity, are the essence of SAR and are greatly accelerated by computational approaches that can rationalize these observations at a molecular level. eurekaselect.comdoi.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-azidocoumarin, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution of 3-hydroxycoumarin derivatives with sodium azide under acidic conditions. Optimization involves controlling reaction temperature (e.g., 0–5°C to prevent azide decomposition) and using anhydrous solvents like DMF or DMSO to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Validate product identity using -NMR (characteristic azide proton absence) and IR spectroscopy (azide stretch at ~2100 cm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : this compound requires strict handling due to its potential toxicity and reactivity. Key protocols include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of azide vapors.

- Spill Management : Neutralize spills with a 10% sodium hypochlorite solution to degrade azides. Collect residues in labeled containers for hazardous waste disposal .

- First Aid : For skin contact, rinse immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes and seek medical attention .

Q. How can researchers detect and quantify this compound in reaction mixtures?

- Methodological Answer : Fluorogenic detection is ideal due to this compound’s intrinsic fluorescence. Use UV-Vis spectroscopy ( nm, nm) for quantification. For complex mixtures, HPLC with a C18 column (acetonitrile/water mobile phase) paired with fluorescence detection provides high sensitivity and specificity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound?

- Methodological Answer : CuAAC regioselectivity (1,4-triazole formation) depends on ligand choice and solvent polarity. For this compound, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a stabilizing ligand in DMSO enhances reaction efficiency (>95% conversion) and reduces copper-induced fluorescence quenching. Kinetic studies via -NMR or in-situ FTIR can monitor reaction progress and optimize ligand ratios .